Ethyl 4-acetamido-3,5-diiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetamido-3,5-diiodobenzoate is an organic compound with the molecular formula C11H11I2NO3. It is a derivative of benzoic acid, featuring two iodine atoms, an acetamido group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetamido-3,5-diiodobenzoate typically involves the iodination of ethyl 4-acetamidobenzoate. The process begins with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 4-acetamidobenzoate. The final step involves the iodination of the aromatic ring at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-3,5-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less iodinated or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-acetamido-3,5-diiodobenzoate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-acetamido-3,5-diiodobenzoate depends on its specific application. In biological systems, the iodine atoms can interact with biomolecules, potentially affecting enzyme activity or cellular processes. The acetamido group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: This compound shares the ethyl and acetamido groups but has a different core structure and additional functional groups.
Para-aminobenzoic acid derivatives: These compounds have similar aromatic structures and functional groups but lack the iodine atoms.
Uniqueness
Ethyl 4-acetamido-3,5-diiodobenzoate is unique due to its dual iodine substitution, which imparts distinct chemical and physical properties. The presence of iodine atoms enhances its radiopacity, making it valuable for medical imaging applications. Additionally, the combination of acetamido and ester groups provides versatility in chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H11I2NO3 |
---|---|
Molecular Weight |
459.02 g/mol |
IUPAC Name |
ethyl 4-acetamido-3,5-diiodobenzoate |
InChI |
InChI=1S/C11H11I2NO3/c1-3-17-11(16)7-4-8(12)10(9(13)5-7)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
ZZIFWZLJWFKACS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)NC(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.